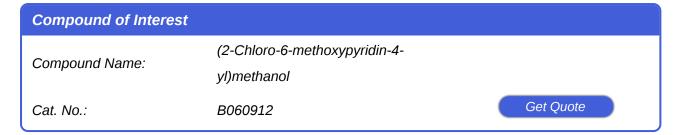


Technical Guide: Physicochemical Properties of (2-Chloro-6-methoxypyridin-4-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-methoxypyridin-4-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the predicted physicochemical properties of (2-Chloro-6-methoxypyridin-4-yl)methanol, a proposed synthetic route, and general experimental protocols. Due to the limited availability of experimental data in public databases, this guide relies on computational predictions to offer insights into its chemical behavior.

Chemical Structure and Properties

The molecular structure of **(2-Chloro-6-methoxypyridin-4-yl)methanol** consists of a pyridine ring substituted with a chloro group at the 2-position, a methoxy group at the 6-position, and a hydroxymethyl group at the 4-position.

Table 1: Predicted Physicochemical Properties of (2-Chloro-6-methoxypyridin-4-yl)methanol



Property	Predicted Value	Notes
Molecular Formula	C7H8CINO2	-
Molecular Weight	173.60 g/mol	-
Melting Point	Not available	Experimental data not found.
Boiling Point	Not available	Experimental data not found.
рКа	Not available	Prediction requires specialized software.
logP	1.2 ± 0.4	Predicted by various computational models.
Solubility	Moderately soluble in polar organic solvents.	Predicted based on structural similarity.
Appearance	Likely a solid at room temperature.	Based on similar substituted pyridines.

Note: The data presented in this table are computational predictions and should be confirmed by experimental validation.

Proposed Synthetic Pathway

A plausible synthetic route to **(2-Chloro-6-methoxypyridin-4-yl)methanol** can be envisioned starting from a commercially available precursor such as 2-chloro-6-methoxypyridine-4-carboxylic acid. The synthesis would involve the reduction of the carboxylic acid functionality to a primary alcohol.



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Caption: Proposed synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol.



General Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of **(2-Chloro-6-methoxypyridin-4-yl)methanol**. These should be adapted and optimized based on laboratory conditions and safety considerations.

Synthesis: Reduction of 2-Chloro-6-methoxypyridine-4-carboxylic acid

This protocol describes a general method for the reduction of a pyridine carboxylic acid to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

- · 2-Chloro-6-methoxypyridine-4-carboxylic acid
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous solution of sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl), 1 M
- Sodium bicarbonate (NaHCO₃), saturated solution
- Magnesium sulfate (MgSO₄), anhydrous

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen),
 suspend LiAlH₄ in anhydrous THF.
- Cool the suspension to 0 °C using an ice bath.

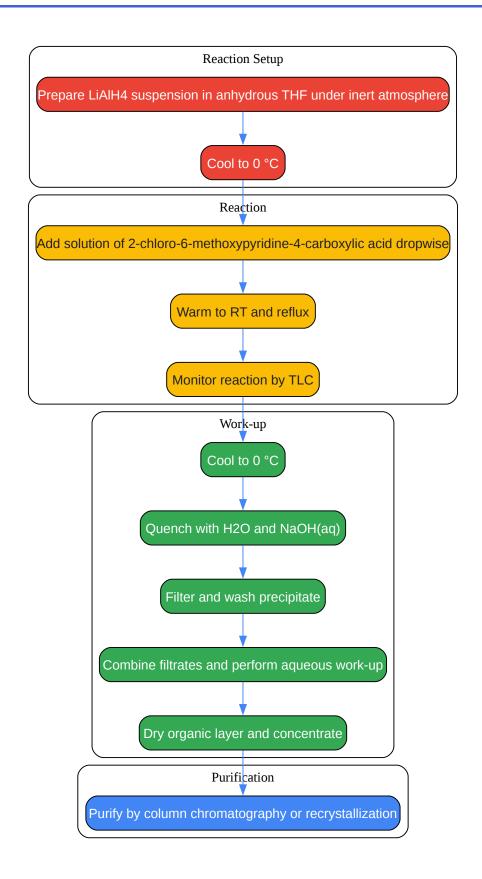






- Dissolve 2-chloro-6-methoxypyridine-4-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
- Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.
- Combine the organic filtrates and wash with a saturated NaHCO₃ solution and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization.





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Caption: General workflow for the synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol.



Characterization

The successful synthesis of **(2-Chloro-6-methoxypyridin-4-yl)methanol** should be confirmed by standard analytical techniques.

Table 2: Analytical Methods for Characterization

Technique	Purpose
Nuclear Magnetic Resonance (NMR)	¹ H and ¹³ C NMR spectroscopy to confirm the chemical structure and purity.
Mass Spectrometry (MS)	To determine the molecular weight and confirm the molecular formula.
Infrared (IR) Spectroscopy	To identify characteristic functional groups (e.g., O-H stretch of the alcohol).
Melting Point Analysis	To determine the melting point and assess the purity of the solid product.

Safety and Handling

Substituted pyridines and chloro-containing organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) of the starting materials and reagents used.

Conclusion

This technical guide provides a summary of the predicted physicochemical properties and a general synthetic approach for **(2-Chloro-6-methoxypyridin-4-yl)methanol**. The absence of extensive experimental data in the public domain underscores the need for further experimental investigation to validate the predicted properties and to fully characterize this compound. The information presented herein serves as a valuable resource for researchers interested in the synthesis and application of this and related substituted pyridines in the field of drug discovery and development.







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